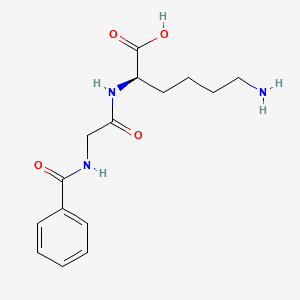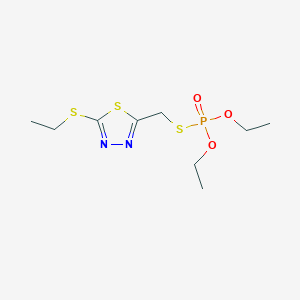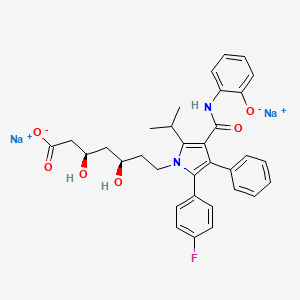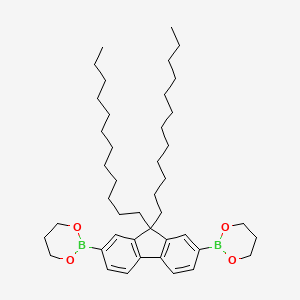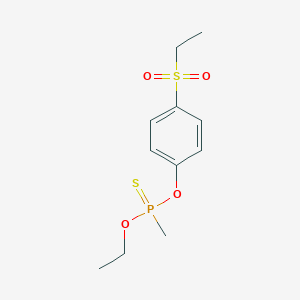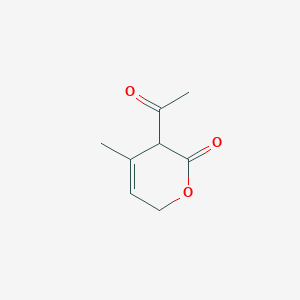![molecular formula C14H26ClNO5 B13827801 [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a quaternary ammonium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative, which undergoes hydroxylation and subsequent functional group transformations to introduce the hydroxymethyl and quaternary ammonium groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the hydroxyl groups, potentially converting them into hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, the compound’s hydroxyl groups and quaternary ammonium ion are of interest for studying interactions with biological molecules, such as proteins and nucleic acids .
Medicine: Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects .
Industry: In industry, the compound can be used in the production of specialty chemicals and materials. Its functional groups make it suitable for use in polymer synthesis and other industrial processes .
Mechanism of Action
The mechanism of action of [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the quaternary ammonium ion can interact with negatively charged sites. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
- 1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione
- 1,2-Dimethoxyanthraquinone
- Morindone-5-methylether
Comparison: Compared to these similar compounds, [1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride is unique due to its quaternary ammonium ion, which imparts distinct chemical and biological properties. This feature allows it to interact differently with molecular targets, potentially leading to unique applications in various fields .
Properties
Molecular Formula |
C14H26ClNO5 |
|---|---|
Molecular Weight |
323.81 g/mol |
IUPAC Name |
(1R,2R)-5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol;dihydrate;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH.2H2O/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16;;;/h4,6,8,12,14-18H,3,5,7H2,1-2H3;1H;2*1H2/t12-,14-;;;/m1.../s1 |
InChI Key |
RDTXKPJLTJSCSP-DYRISMOESA-N |
Isomeric SMILES |
CC(C)N[C@@H]1CCC2=C([C@H]1O)C=CC(=C2CO)O.O.O.Cl |
Canonical SMILES |
CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



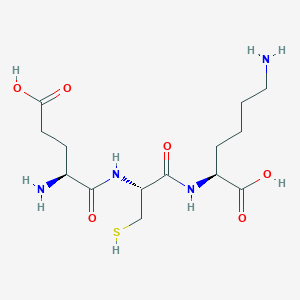
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
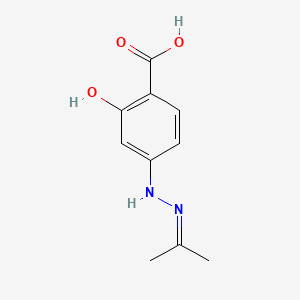
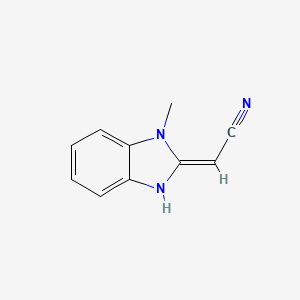
![2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13827758.png)
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)
